molecular formula C2Cl3NO B1582738 Trichloromethyl isocyanate CAS No. 30121-98-3

Trichloromethyl isocyanate

Cat. No.: B1582738
CAS No.: 30121-98-3
M. Wt: 160.38 g/mol
InChI Key: OXBFBRZWBIXFGO-UHFFFAOYSA-N
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Description

Trichloromethyl isocyanate is an organic compound with the chemical formula CCl3NCO. It is a colorless liquid with a pungent odor and is known for its high reactivity. This compound is primarily used in organic synthesis, particularly in the production of pesticides, herbicides, and dyes . It is also utilized as a reagent in the synthesis of pharmaceutical raw materials and fine chemicals .

Properties

IUPAC Name

trichloro(isocyanato)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Cl3NO/c3-2(4,5)6-1-7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBFBRZWBIXFGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NC(Cl)(Cl)Cl)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342254
Record name Trichloromethyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30121-98-3
Record name Trichloromethyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trichloromethyl Isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trichloromethyl isocyanate
Reactant of Route 2
Trichloromethyl isocyanate
Reactant of Route 3
Reactant of Route 3
Trichloromethyl isocyanate
Reactant of Route 4
Reactant of Route 4
Trichloromethyl isocyanate
Reactant of Route 5
Trichloromethyl isocyanate
Reactant of Route 6
Trichloromethyl isocyanate
Customer
Q & A

Q1: What are the specific interactions between Trichloromethyl isocyanate and cyclic phosphites?

A: Research indicates that this compound reacts with cyclic phosphites, leading to the formation of various products depending on the specific phosphite structure and reaction conditions []. This interaction involves the phosphorus atom of the cyclic phosphite attacking the electrophilic carbon atom of the isocyanate group in this compound. [, ]

Q2: How does the presence of chlorine atoms in this compound influence its reactivity?

A: The chlorine atoms in this compound play a crucial role in its reactivity by increasing the electrophilicity of the carbon atom in the isocyanate group. [] This heightened electrophilicity makes it more susceptible to nucleophilic attack, as observed in its reactions with cyclic phosphites. [] Additionally, the presence of chlorine atoms can lead to "chlorotropism," a phenomenon where chlorine atoms migrate within the molecule, influencing its reactivity and potentially leading to different reaction products. []

Q3: Are there any known applications of this compound in synthetic chemistry?

A: Although not explicitly mentioned in the provided research, the reactivity of this compound, particularly its reactions with cyclic phosphites, suggests its potential use as a building block in organic synthesis. [] Further investigation is needed to explore and confirm specific synthetic applications of this compound.

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